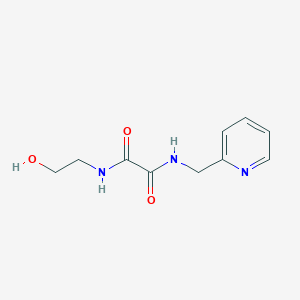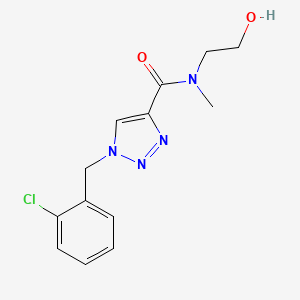
2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPAAN, and it is a derivative of the commonly used herbicide, 2,4-D. BPAAN has shown promising results in various scientific studies, and
Aplicaciones Científicas De Investigación
BPAAN has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPAAN is in the field of cancer research. Studies have shown that BPAAN has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. BPAAN has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another potential application of BPAAN is in the field of neuroscience. BPAAN has been shown to have neuroprotective effects and can prevent neuronal cell death. This makes BPAAN a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of BPAAN is not fully understood. However, studies have shown that BPAAN induces apoptosis in cancer cells by activating the caspase pathway. BPAAN has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This inhibition of topoisomerase II activity leads to DNA damage and cell death.
In the field of neuroscience, BPAAN has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. BPAAN also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
BPAAN has been shown to have various biochemical and physiological effects. Studies have shown that BPAAN can induce oxidative stress in cancer cells, leading to cell death. BPAAN has also been shown to inhibit the growth and proliferation of cancer cells.
In the field of neuroscience, BPAAN has been shown to improve cognitive function in animal models of Alzheimer's disease. BPAAN has also been shown to reduce inflammation and oxidative stress in the brain, which can prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPAAN is its potent cytotoxic effects on cancer cells. BPAAN has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
However, one of the limitations of BPAAN is its potential toxicity. Studies have shown that BPAAN can induce oxidative stress in normal cells, leading to cell death. Therefore, further studies are needed to determine the optimal dosage and administration of BPAAN to minimize its potential toxicity.
Direcciones Futuras
There are several future directions for the research on BPAAN. One potential direction is to investigate the potential use of BPAAN in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate the potential use of BPAAN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Furthermore, further studies are needed to determine the optimal dosage and administration of BPAAN to minimize its potential toxicity. Studies are also needed to investigate the long-term effects of BPAAN on normal cells and tissues.
Conclusion
In conclusion, BPAAN is a chemical compound that has shown promising results in various scientific studies. BPAAN has potential applications in the fields of cancer research and neuroscience. The mechanism of action of BPAAN is not fully understood, but studies have shown that it induces apoptosis in cancer cells and has neuroprotective effects. BPAAN has advantages and limitations for lab experiments, and further studies are needed to determine its optimal dosage and administration. There are several future directions for the research on BPAAN, and it is a compound that has significant potential for various scientific applications.
Métodos De Síntesis
The synthesis of BPAAN involves the reaction between 2-bromo-4-methylphenol and 4-nitroaniline in the presence of acetic anhydride. The product obtained is then purified through recrystallization to obtain pure BPAAN. This synthesis method has been optimized to obtain high yields and purity of BPAAN.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10-2-7-14(13(16)8-10)22-9-15(19)17-11-3-5-12(6-4-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWLIAODPMBSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383088 | |
| Record name | ST030269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5754712 | |
CAS RN |
5754-71-2 | |
| Record name | ST030269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)

![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)
![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
